Diethylcarbamazine-d3 Citrate
Overview
Description
Diethylcarbamazine-d3 Citrate is a deuterated form of Diethylcarbamazine Citrate, which is an anthelmintic medication used primarily to treat filarial infections such as lymphatic filariasis, tropical pulmonary eosinophilia, and loiasis . The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethylcarbamazine-d3 Citrate involves the deuteration of Diethylcarbamazine. The process typically starts with the preparation of Diethylcarbamazine, which is synthesized by reacting 1-methylpiperazine with diethylcarbamyl chloride in the presence of a base such as sodium hydroxide . The deuteration process involves replacing the hydrogen atoms with deuterium, often using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Diethylcarbamazine-d3 Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Diethylcarbamazine-d3 Citrate is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interactions: Examining potential drug-drug interactions.
Biological Studies: Understanding the biological effects and mechanisms of action in different organisms.
Mechanism of Action
Diethylcarbamazine-d3 Citrate works by sensitizing microfilariae to phagocytosis. The exact mechanism involves the inhibition of arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound also affects the cyclooxygenase pathway and inducible nitric-oxide synthase, leading to the immobilization and eventual death of the parasites .
Comparison with Similar Compounds
Similar Compounds
Ivermectin: Another anthelmintic used to treat similar infections but with a different mechanism of action.
Albendazole: Used for a broader range of parasitic infections and works by inhibiting microtubule synthesis.
Mebendazole: Similar to Albendazole but with a slightly different spectrum of activity.
Uniqueness
Its specific mechanism of action targeting arachidonic acid metabolism also sets it apart from other anthelmintics .
Properties
IUPAC Name |
N,N-diethyl-4-(trideuteriomethyl)piperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKBEARDDELNB-FJCVKDQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C(=O)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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